

An In-depth Technical Guide on the Synthesis and Characterization of N-Methylethanamine

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Compound of Interest

Compound Name: *Ethanamine, N-methylene-*

Cat. No.: *B15471043*

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Disclaimer: The requested compound "**Ethanamine, N-methylene-**" is not a standard chemical nomenclature. Based on the chemical structure implied, this guide will focus on the synthesis and characterization of N-methylethanamine (also known as N-ethylmethylaniline), which is the most plausible interpretation of the user's request.

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylethanamine, tailored for researchers, scientists, and professionals in drug development.

Introduction

N-methylethanamine is a secondary amine with the chemical formula C_3H_9N . It is a simple yet important building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its chemical structure consists of an ethyl group and a methyl group attached to a nitrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-methylethanamine is presented in the table below.^{[1][2][3]}

Property	Value
Molecular Formula	C ₃ H ₉ N
Molecular Weight	59.11 g/mol
CAS Number	624-78-2
Boiling Point	36-37 °C
Melting Point	-107 °C
Density	0.7177 g/cm ³
Appearance	Clear, colorless liquid
Odor	Ammonia-like
Solubility	Soluble in water

Synthesis of N-Methylethanamine

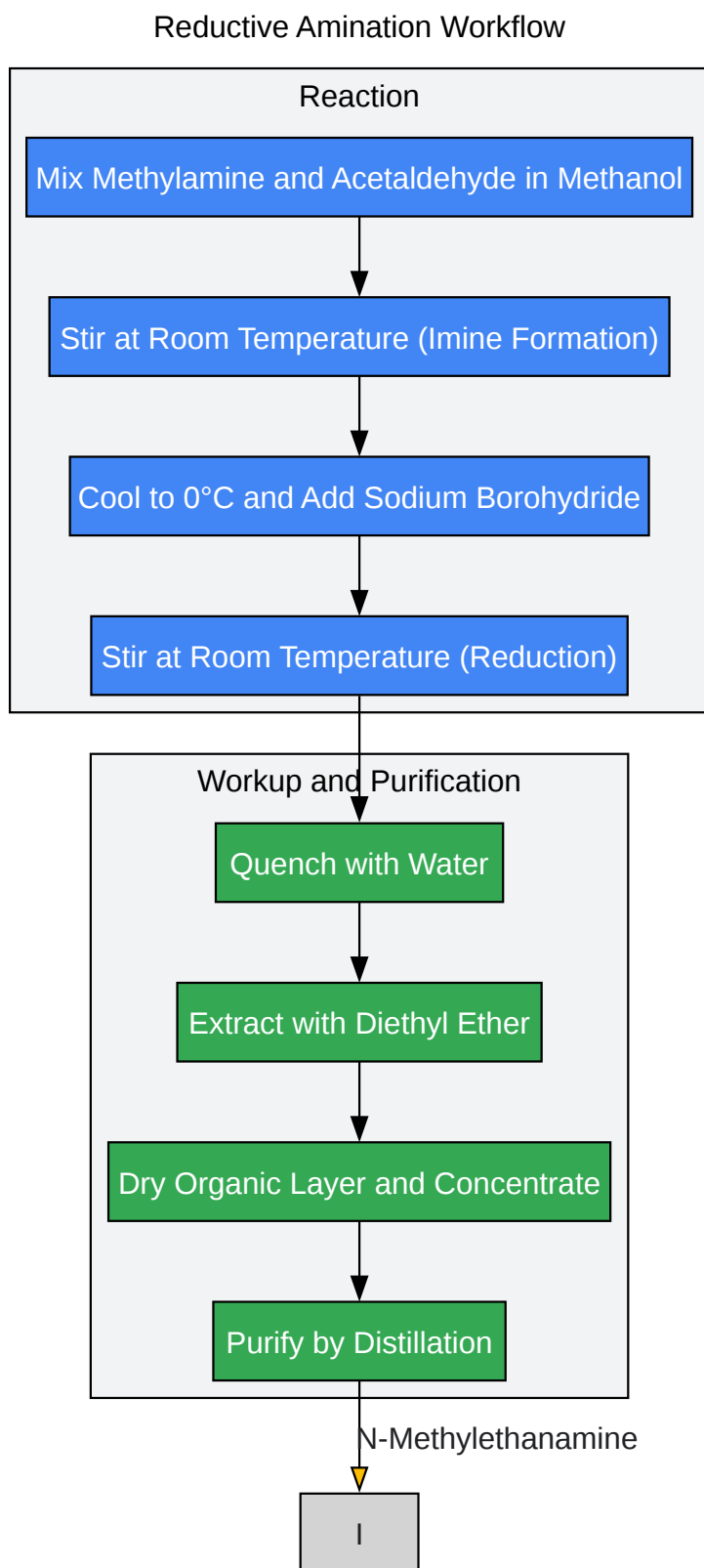
There are several established methods for the synthesis of N-methylethanamine. This guide details two common and effective approaches: Reductive Amination and Direct Alkylation.

Method 1: Reductive Amination of Acetaldehyde with Methylamine

Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, acetaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-methylethanamine.

- **Reaction Setup:** To a solution of methylamine (1.0 equivalent) in methanol, add acetaldehyde (1.1 equivalents) dropwise at 0 °C with stirring.
- **Imine Formation:** Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.
- **Reduction:** Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions.

- Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure N-methylethanamine.



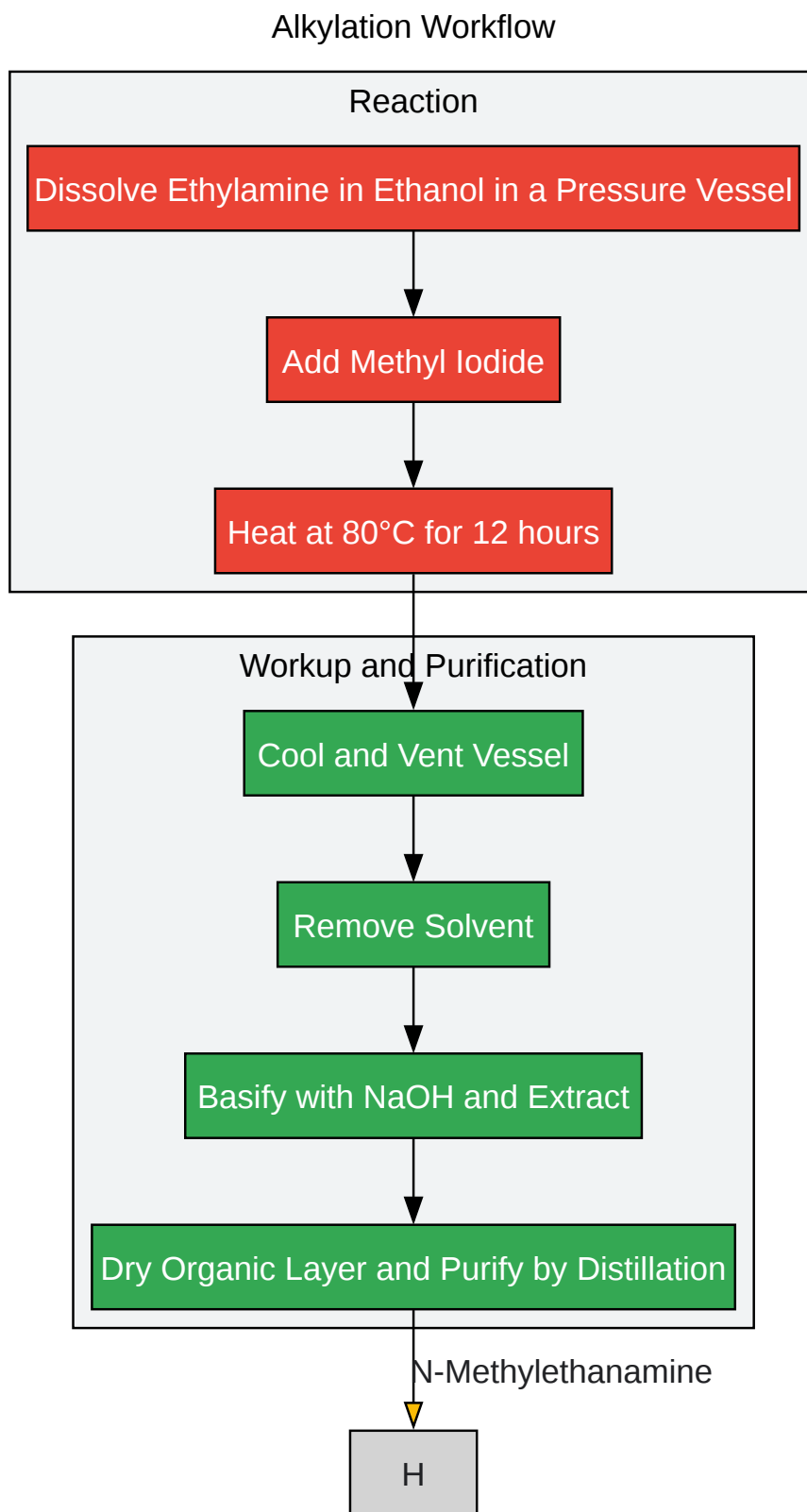
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Caption: Workflow for the synthesis of N-methylethanamine via reductive amination.

Method 2: Alkylation of Ethylamine with Methyl Iodide

Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. Here, ethylamine is treated with methyl iodide. It is important to control the stoichiometry to minimize over-alkylation to the tertiary amine.

- **Reaction Setup:** In a pressure vessel, dissolve ethylamine (2.0 equivalents) in ethanol.
- **Alkylation:** Add methyl iodide (1.0 equivalent) to the solution. Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.
- **Workup:** After cooling to room temperature, carefully vent the vessel. Remove the solvent under reduced pressure.
- **Purification:** The resulting mixture of the hydroiodide salt of N-methylethanamine and unreacted ethylamine is treated with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by distillation.



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Caption: Workflow for the synthesis of N-methylethanamine via alkylation.

Characterization of N-Methylethanamine

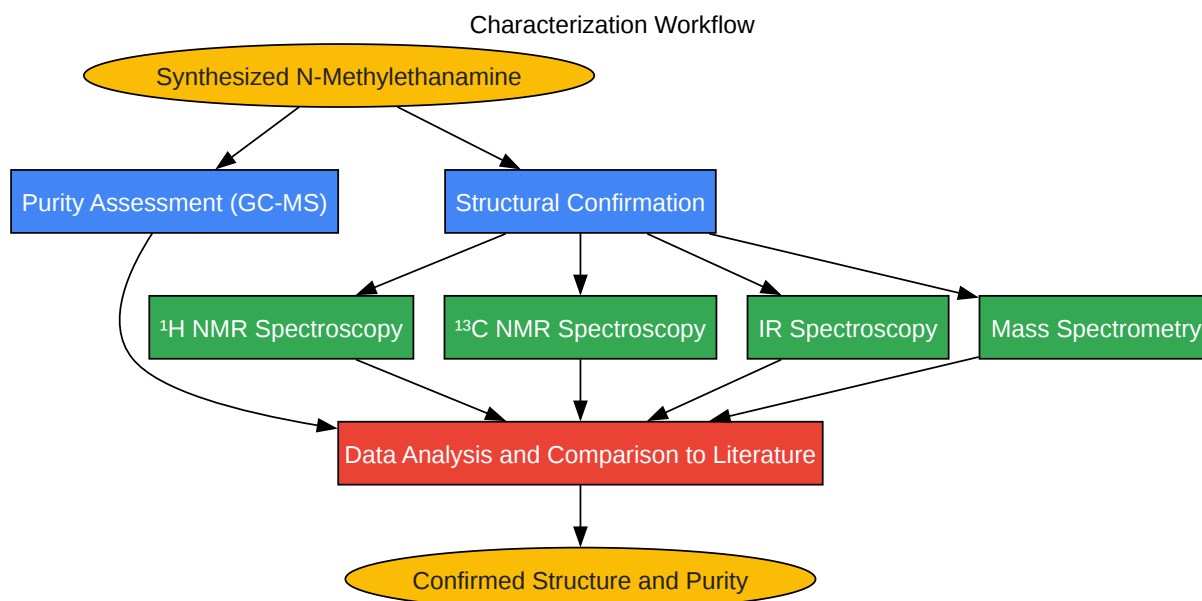
Thorough characterization is essential to confirm the identity and purity of the synthesized N-methylethanamine. The following tables summarize the expected data from various analytical techniques.

Spectroscopic Data

Technique	Expected Data
^1H NMR	δ (ppm): ~2.6 (q, 2H, $-\text{CH}_2-$), ~2.4 (s, 3H, N- CH_3), ~1.1 (t, 3H, $-\text{CH}_3$), ~1.0 (s, 1H, N-H)
^{13}C NMR	δ (ppm): ~48 ($-\text{CH}_2-$), ~36 (N- CH_3), ~15 ($-\text{CH}_3$) [4]
IR (Infrared)	ν (cm^{-1}): ~3300 (N-H stretch), ~2970-2800 (C-H stretch), ~1460 (C-H bend), ~1130 (C-N stretch)
Mass Spec (MS)	m/z: 59 (M^+), 44 ($[\text{M}-\text{CH}_3]^+$, base peak), 29 ($[\text{C}_2\text{H}_5]^+$) [5][6]

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized sample of N-methylethanamine.



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Caption: A logical workflow for the characterization of N-methylethanamine.

Conclusion

This guide has provided detailed methodologies for the synthesis of N-methylethanamine via reductive amination and direct alkylation, complete with experimental protocols and workflow diagrams. Furthermore, a comprehensive overview of the expected characterization data has been presented in a structured format to aid researchers in confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

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